N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a methoxyethyl group, a methylthio group, and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a benzoyl chloride derivative to form the benzamide core.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol or a suitable methylthio donor.
Introduction of the Pyridin-4-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl and pyridin-4-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of suitable bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyethyl, methylthio, and pyridin-4-ylmethyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(methylthio)benzamide: Lacks the pyridin-4-ylmethyl group.
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methylthio group.
2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of all three groups (methoxyethyl, methylthio, and pyridin-4-ylmethyl) allows for a diverse range of interactions and applications that are not possible with the simpler analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-11-19(13-14-7-9-18-10-8-14)17(20)15-5-3-4-6-16(15)22-2/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBPSALYJHBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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